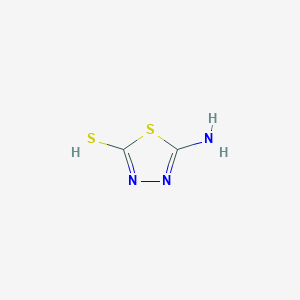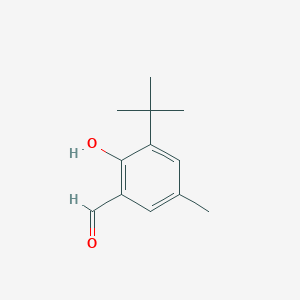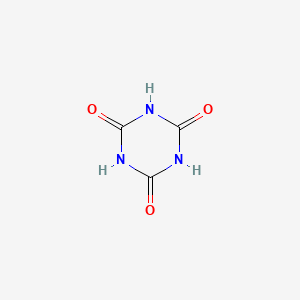
2,1,3-Benzoselenadiazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzoselenadiazole-4-sulfonyl chloride is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzoselenadiazole ring substituted with a sulfonyl chloride group, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride typically involves the reaction of 2,1,3-Benzoselenadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{2,1,3-Benzoselenadiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzoselenadiazole ring can participate in redox reactions, where the selenium atom can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
科学研究应用
2,1,3-Benzoselenadiazole-4-sulfonyl chloride has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form stable derivatives with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities, due to the presence of selenium, which is known for its biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its electronic properties.
作用机制
The mechanism of action of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride is primarily driven by the reactivity of the sulfonyl chloride group and the electronic properties of the benzoselenadiazole ring. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The selenium atom in the benzoselenadiazole ring can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
相似化合物的比较
2,1,3-Benzoselenadiazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: Contains sulfur instead of selenium, leading to variations in electronic properties and reactivity.
2,1,3-Benzoselenadiazole-4-sulfonamide: A derivative formed by the reaction of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride with amines.
Uniqueness: this compound is unique due to the presence of both selenium and the sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the formation of a wide range of derivatives with tailored properties.
属性
IUPAC Name |
2,1,3-benzoselenadiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2SSe/c7-12(10,11)5-3-1-2-4-6(5)9-13-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPUDUPRFNTGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)
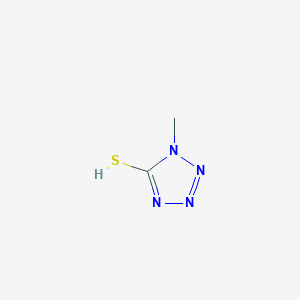


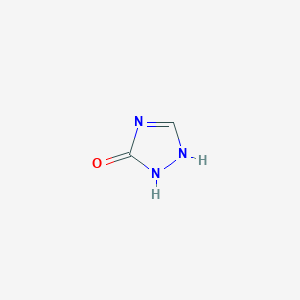
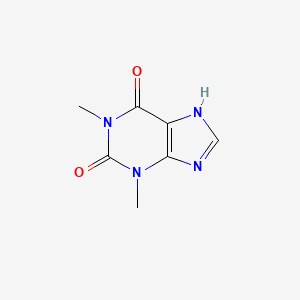
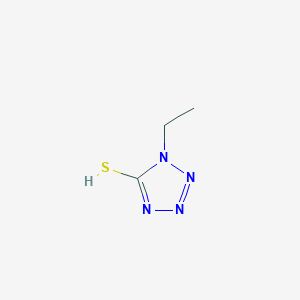
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)
